3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide
Description
3-Chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide (CAS: 1823182-37-1) is a halogenated bipyridine derivative with a molecular formula of C₁₃H₆ClF₆N₃O₂ and a molecular weight of 385.66 g/mol . The compound features a fused bipyridine core, with two trifluoromethyl (-CF₃) groups at the 5- and 5'-positions, a chlorine substituent at the 3-position, and a carboxamide functional group at the 2'-position.
Properties
IUPAC Name |
3-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF6N3O2/c14-7-1-6(13(18,19)20)4-23(11(7)25)8-2-5(12(15,16)17)3-22-9(8)10(21)24/h1-4H,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTAGYUXNQESCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide (CAS Number: 1823182-37-1) is a synthetic compound that has garnered attention for its potential biological activities. The compound features a bipyridine core with various functional groups, including chloro, trifluoromethyl, and carboxamide moieties, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 385.66 g/mol. Its structure is characterized by the presence of two trifluoromethyl groups that enhance lipophilicity, potentially facilitating membrane penetration and interaction with biological targets.
The biological activity of 3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and halogen bonding. The trifluoromethyl groups increase the compound's lipophilicity and may enhance its binding affinity to target proteins.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to bipyridine derivatives. For instance, certain derivatives have shown significant activity against Zika Virus (ZIKV) and Dengue Virus (DENV), with inhibition rates exceeding 90% at concentrations as low as 1 μM. The structure-activity relationship (SAR) analysis indicates that modifications in the bipyridine structure can significantly affect antiviral efficacy.
| Compound | % Inhibition at 10 μM | % Inhibition at 1 μM |
|---|---|---|
| Compound 1 | 99.9% | 68% |
| Compound 2 | 0% | NT |
| Compound 3 | 68% | NT |
Table: Antiviral activity of selected bipyridine derivatives against ZIKV.
Cytotoxicity
The cytotoxic effects of 3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide have been evaluated using various cell lines. Compounds related to this structure showed varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values indicating moderate to high toxicity against cancer cell lines such as HepG2 (human hepatocellular carcinoma).
| Compound | IC50 (HepG2) | IC50 (L-02) |
|---|---|---|
| Compound A | >100 µM | >100 µM |
| Compound B | 41.6 µM | 53.5 µM |
Table: Cytotoxicity results for selected derivatives.
Case Studies
Several case studies have investigated the biological activities of similar compounds:
- Antiviral Efficacy : A study demonstrated that specific modifications in the bipyridine structure significantly enhanced antiviral activity against ZIKV. Compounds with electron-withdrawing groups exhibited improved inhibition rates compared to their unsubstituted counterparts.
- Cytotoxicity Evaluation : Research on related compounds revealed that structural modifications could lead to reduced cytotoxicity in normal cell lines while maintaining efficacy against cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound most structurally analogous to 3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide is 5-(3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1823188-14-2, Molecular Formula: C₁₂H₆ClF₆N₃O₂ , Molecular Weight: 373.64 g/mol ) . A comparative analysis is provided below:
Table 1: Structural and Molecular Comparison
| Parameter | 3-Chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide | 5-(3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde |
|---|---|---|
| Core Structure | Bipyridine | Pyridine-pyrazole hybrid |
| Substituents | - 3-Cl, 5-CF₃ (pyridine A) - 5'-CF₃, 2'-carboxamide (pyridine B) |
- 3-Cl, 5-CF₃ (pyridine) - 1-methyl, 3-CF₃ (pyrazole) - 4-carbaldehyde |
| Functional Groups | Carboxamide, ketone | Aldehyde, ketone, methyl |
| Molecular Formula | C₁₃H₆ClF₆N₃O₂ | C₁₂H₆ClF₆N₃O₂ |
| Molecular Weight (g/mol) | 385.66 | 373.64 |
| CAS Number | 1823182-37-1 | 1823188-14-2 |
Key Structural and Functional Differences
Core Architecture: The target compound features a bipyridine backbone, whereas the analogous compound has a pyridine-pyrazole hybrid structure.
Functional Groups :
- The carboxamide group in the target compound contrasts with the aldehyde in the pyrazole derivative. Carboxamides are generally more polar and less reactive than aldehydes, which could influence solubility, metabolic stability, and intermolecular interactions (e.g., hydrogen bonding) .
Substituent Distribution :
- Both compounds share a 3-chloro-5-trifluoromethyl pyridine moiety , but the second trifluoromethyl group in the target is positioned on the bipyridine’s 5’-position, compared to the pyrazole’s 3-position in the analog. The electron-withdrawing -CF₃ groups may modulate electronic properties, such as acidity or electrophilicity.
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (385.66 vs. 373.64 g/mol) and additional carbon atom reflect its bipyridine framework. This difference could impact pharmacokinetic properties like membrane permeability or bioavailability.
Implications of Structural Variations
- Reactivity : The aldehyde in the pyrazole derivative is prone to nucleophilic addition or oxidation, whereas the carboxamide is more stable, suggesting divergent synthetic utility.
- Biological Activity : Carboxamides are common pharmacophores in drug design (e.g., protease inhibitors), while aldehydes are less prevalent due to reactivity and toxicity concerns. This positions the target compound as a more viable candidate for therapeutic exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
